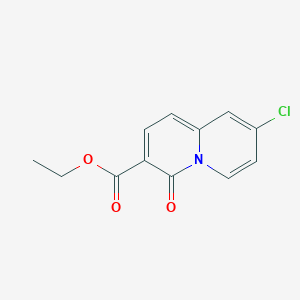

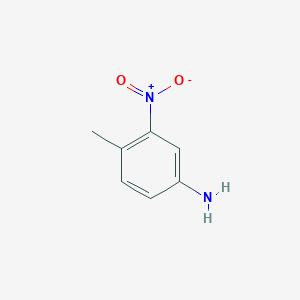

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate

描述

Synthesis Analysis

The synthesis of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate involves complex chemical reactions that lead to its formation. Notably, a one-pot synthesis approach has been developed for related quinolizine derivatives, demonstrating the feasibility of constructing this ring system through condensation reactions followed by intramolecular nucleophilic aromatic substitution (Ziegler et al., 1990). This synthesis method may provide insights into the synthesis of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate by adapting the reactants and conditions used.

Molecular Structure Analysis

Molecular structure analysis of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate involves understanding its crystal and molecular structure. For a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, single crystal X-ray diffraction studies have confirmed its structure, highlighting intramolecular hydrogen bonds and π … π interactions contributing to structural stability (Achutha et al., 2017). These techniques could similarly be applied to ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate for detailed structural analysis.

Chemical Reactions and Properties

The chemical reactions and properties of ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate are characterized by its reactivity and potential applications in the synthesis of other compounds. For instance, the synthesis of quinolizines and quinolizinium salts from chromone-3-carboxaldehydes in water demonstrates the compound's versatility and the environmentally benign conditions under which it can react (Chen et al., 2020).

科研应用

Anticancer Activity : Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate shows moderate cytotoxic activity against cancer cell lines, suggesting its potential for development as a cancer drug (Regal, Shabana, & El‐Metwally, 2020).

Synthesis Tool : Ethyl 2-(2'-quinolyl) quinolizine-4-carboxylate is a promising tool for synthesizing quinolizine and benzoquinolizine derivatives (Kato, Chiba, & Tanaka, 1974).

Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, being fluorescent, have potential applications in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

Intermediate for Drug Synthesis : Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate is a key intermediate for the tricyclic quinolone prulifloxacin (Matsuoka et al., 1997).

Anti-HIV Activity : Derivatives of 4-Oxo-4H-quinolizine-3-carboxylic acid with various substituents have potential anti-HIV integrase inhibitory activity (Xu et al., 2009).

Fluorescent Indicators : 4-oxo-4H-quinolizine-3-carboxylic acids serve as effective, Mg2+-selective fluorescent indicators, useful for avoiding interference with Ca2+ measurements (Otten, London, & Levy, 2001).

Synthesis of Cyclic and Bicyclic Derivatives : Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate is used for preparing cyclic and bicyclic β-amino acid derivatives (Tishkov, Reissig, & Ioffe, 2002).

Biological Activity : 8-Fluoro-9-(4-methyl-1-piperazinyl)-6-oxo-6H-benzo[c]quinolizine-5-carboxylic acid has demonstrated potential for biological activity (Ziegler, Moran, Fenton, & Lin, 1990).

性质

IUPAC Name |

ethyl 8-chloro-4-oxoquinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-4-3-9-7-8(13)5-6-14(9)11(10)15/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSYYXAPXKCOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C2C=C(C=CN2C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391377 | |

| Record name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |

CAS RN |

139161-20-9 | |

| Record name | Ethyl 8-chloro-4-oxo-4H-quinolizine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)